molecular formula C11H10ClNO B11893800 5-Chloro-6-methoxynaphthalen-2-amine

5-Chloro-6-methoxynaphthalen-2-amine

Cat. No.: B11893800
M. Wt: 207.65 g/mol
InChI Key: GBDHUPNYWPOQFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxynaphthalen-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxynaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    6-Methoxy-2-naphthylamine: Similar structure but lacks the chlorine atom.

    5-Chloro-2-naphthylamine: Similar structure but lacks the methoxy group.

    6-Chloro-2-naphthylamine: Similar structure but lacks the methoxy group at the 6th position.

Uniqueness: 5-Chloro-6-methoxynaphthalen-2-amine is unique due to the presence of both the chlorine atom and the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-chloro-6-methoxynaphthalen-2-amine

InChI

InChI=1S/C11H10ClNO/c1-14-10-5-2-7-6-8(13)3-4-9(7)11(10)12/h2-6H,13H2,1H3

InChI Key

GBDHUPNYWPOQFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)N)Cl

Origin of Product

United States

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